molecular formula C16H13FN2O2 B5635771 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol

2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol

Cat. No. B5635771
M. Wt: 284.28 g/mol
InChI Key: KFHBTMSLVTWPMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol often involves multistep synthetic routes. For instance, the Gewald synthesis technique has been utilized for synthesizing related compounds from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. Further modifications, such as the Vilsmeier-Haack reaction, are applied to introduce various substituents and achieve novel Schiff bases (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure and properties of related compounds have been extensively analyzed using Density Functional Theory (DFT) calculations, revealing details about bond lengths, angles, molecular orbitals, and electrostatic potential. For example, a detailed DFT study has provided insights into the molecular geometry, vibrational spectra, and electronic properties of similar molecules (Viji et al., 2020).

Chemical Reactions and Properties

Compounds within this family participate in various chemical reactions, leading to the formation of different structures with diverse biological activities. For example, the reaction of chalcones with phenyl hydrazide in glacial acetic acid results in novel pyrazole derivatives with significant antimycobacterial activities against resistant strains of Mycobacterium tuberculosis (Ali & Yar, 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Single-crystal X-ray diffraction studies provide definitive information on the crystal structure, facilitating the understanding of intermolecular interactions and stability (Inturi et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are key to the application of these compounds. Studies involving molecular docking and quantum chemical calculations have been performed to predict the biological effects based on the structure-activity relationship (Viji et al., 2020).

properties

IUPAC Name

2-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-12-5-6-16(20)13(8-12)15-9-14(18-19-15)10-3-2-4-11(17)7-10/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHBTMSLVTWPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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